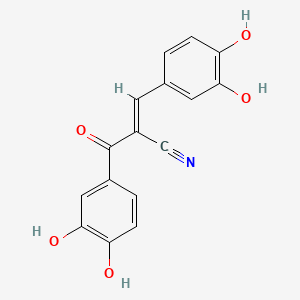
Tyrphostin AG 538
Descripción general
Descripción
Tyrphostin AG 538, also known as I-OMe-Tyrphostin AG 538, is a specific inhibitor of IGF-1R (insulin-like growth factor-1 receptor tyrosine kinase). It inhibits IGF-1R-mediated signaling and is preferentially cytotoxic to nutrient-deprived PANC1 cells . It’s also known by its empirical formula C17H12INO5 .
Molecular Structure Analysis
The molecular structure of Tyrphostin AG 538 is represented by the SMILES stringCOc1cc (cc (I)c1O)\\C=C (/C#N)C (=O)c2ccc (O)c (O)c2 . Its molecular weight is 437.19 g/mol . Chemical Reactions Analysis
Tyrphostin AG 538 is a substrate-competitive inhibitor of the IGF-1 receptor (IGF-1R), with an IC50 = 61 nM in a cell-free kinase assay . The reaction is competitive with respect to the IGF-1R substrate .Physical And Chemical Properties Analysis
Tyrphostin AG 538 is a solid substance . It is soluble in DMSO at 50 mg/mL . The storage temperature is recommended to be -20°C .Aplicaciones Científicas De Investigación
Inflammatory and Autoimmune Diseases
Tyrphostin AG490, a tyrosine kinase inhibitor, has shown effectiveness in models of inflammatory and autoimmune diseases. It ameliorated cartilage and bone destructions in mice with arthritis, associated with decreased expression of signaling molecules and inflammatory mediators in the joints. This suggests its therapeutic utility in degenerative joint disorders (Gyurkovska et al., 2014). Additionally, tyrphostin AG490 was found to inhibit acute inflammation in zymosan-induced nonseptic shock, improving survival rates and reducing signs of multiple organ failure, indicating its potential for treating acute inflammatory conditions (Dimitrova & Ivanovska, 2008).
Cardiovascular Applications
AG-1295, a specific tyrphostin for PDGF receptor, significantly inhibited rat smooth muscle cell growth, showing potential in preventing postangioplasty restenosis. Its local delivery from implanted polymeric matrices led to a reduction in neointimal formation after balloon injury in rats, suggesting its application in reducing vascular restenosis (Fishbein et al., 2000).
Anti-Shock and Anti-Inflammatory Effects
Tyrphostin AG-556 exhibited protective effects against shock induced by lipopolysaccharide or gram-positive bacteria in rats. It significantly extended survival times and reduced production of inflammatory mediators by macrophages, indicating its role in ameliorating toxic shock induced by bacterial components (Ogura et al., 1999). Furthermore, tyrphostin AG 556 improved survival in canine gram-negative septic shock models by preventing cytokine-induced multiorgan failure without impairing host defenses (Sevransky et al., 1997).
Respiratory System Applications
Inhibition of Janus kinase 2 by tyrphostin AG-490 prevented antigen-induced eosinophil infiltration in the airways of sensitized mice and inhibited IL-5-induced chemokinesis and adhesiveness of eosinophils in vitro. This highlights its potential in treating respiratory conditions mediated by IL-5-dependent mobilization of eosinophils (Kumano et al., 2000).
Renal and Organ Protection
Tyrphostins, especially AG 490 and AG 126, demonstrated nephroprotective effects in animal models of acute kidney injury (AKI). AG 490 was protective by inhibiting oxidative stress-related JAK2 activation, suggesting its application in AKI of nephrotoxic or ischemic nature (Gonçalves et al., 2010). AG126 significantly reduced renal dysfunction and injury caused by ischemia/reperfusion of the kidney, proposing inhibition of tyrosine kinase activity as a potential treatment for renal I/R injury (Chatterjee et al., 2003).
Propiedades
IUPAC Name |
(E)-2-(3,4-dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c17-8-11(5-9-1-3-12(18)14(20)6-9)16(22)10-2-4-13(19)15(21)7-10/h1-7,18-21H/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANOJKGQDCJDOX-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C#N)/C(=O)C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017643 | |
| Record name | (2E)-2-(3,4-Dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrphostin AG 538 | |
CAS RN |
133550-18-2 | |
| Record name | Tyrphostin AG-538 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-2-(3,4-Dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TYRPHOSTIN AG-538 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/974K3CXM9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



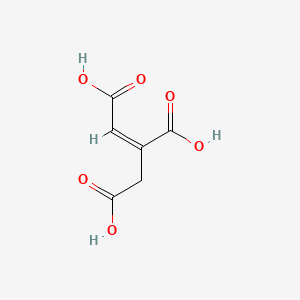
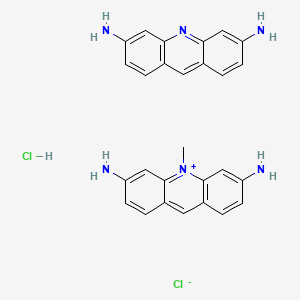
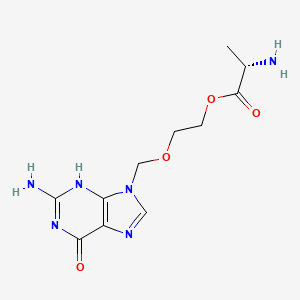
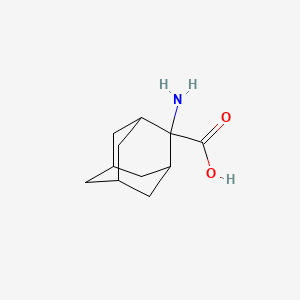
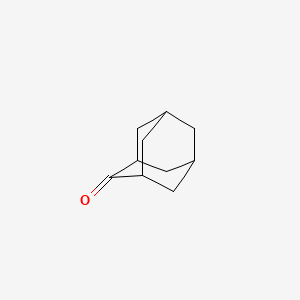
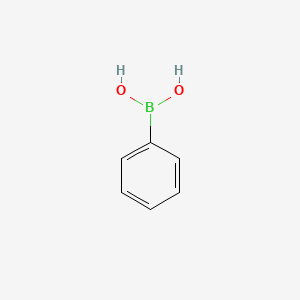
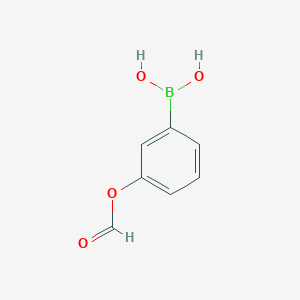
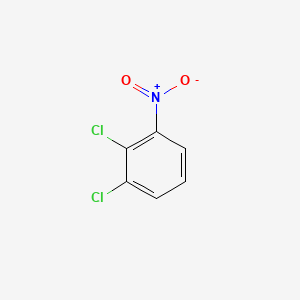
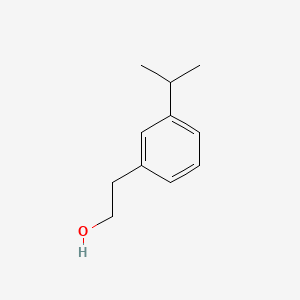
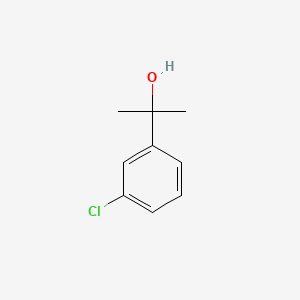
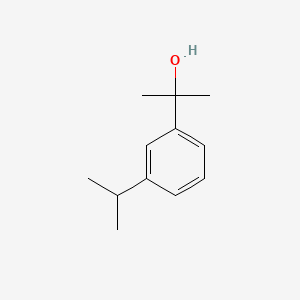
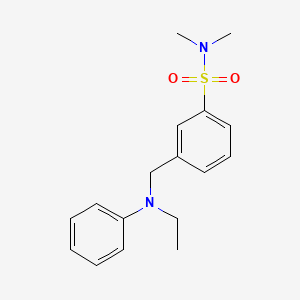
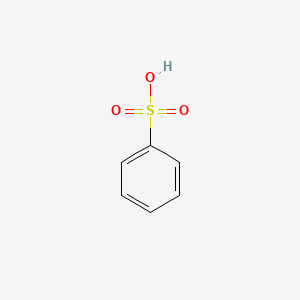
![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]-2-methylphenyl]azo]-1-naphthalenyl]azo]-](/img/structure/B1666571.png)